molecular formula C21H22 B14362640 2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane CAS No. 94123-15-6

2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane

Katalognummer: B14362640
CAS-Nummer: 94123-15-6
Molekulargewicht: 274.4 g/mol
InChI-Schlüssel: QTGYNTLHMAEPBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenyl-3-(2-phenylethenyl)bicyclo[221]heptane is an organic compound characterized by a bicyclic structure with a phenyl group and a phenylethenyl group attached This compound belongs to the class of bicyclo[22

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane typically involves a series of organic reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted bicyclo[2.2.1]heptane derivatives, which can have different functional groups such as hydroxyl, carbonyl, and halogen groups .

Wissenschaftliche Forschungsanwendungen

2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane is unique due to the presence of both phenyl and phenylethenyl groups, which impart distinct chemical and physical properties. These substituents enhance the compound’s reactivity and potential applications compared to simpler bicyclo[2.2.1]heptane derivatives .

Eigenschaften

CAS-Nummer

94123-15-6

Molekularformel

C21H22

Molekulargewicht

274.4 g/mol

IUPAC-Name

2-phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane

InChI

InChI=1S/C21H22/c1-3-7-16(8-4-1)11-14-20-18-12-13-19(15-18)21(20)17-9-5-2-6-10-17/h1-11,14,18-21H,12-13,15H2

InChI-Schlüssel

QTGYNTLHMAEPBJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC1C(C2C3=CC=CC=C3)C=CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.